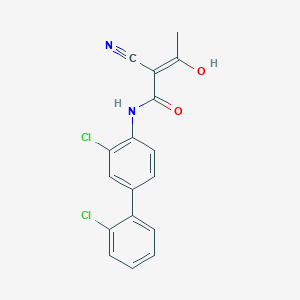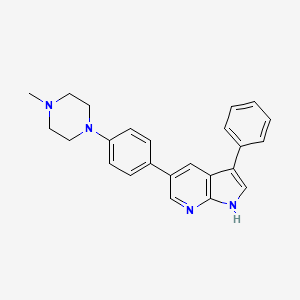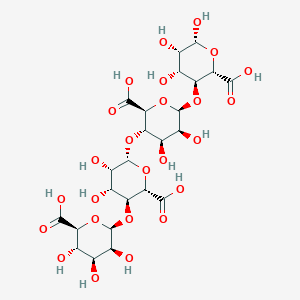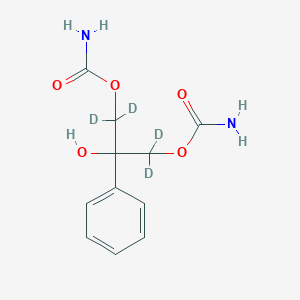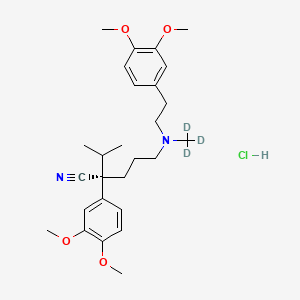
(S)-(-)-Verapamil-d3Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Verapamil-d3Hydrochloride is a deuterated form of the well-known calcium channel blocker, Verapamil. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Verapamil itself is widely used in the treatment of cardiovascular diseases, such as hypertension and angina.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Verapamil-d3Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Condensation: Formation of the Verapamil backbone through a series of condensation reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Raw Material Sourcing: Procurement of high-purity deuterated precursors.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like crystallization, distillation, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Verapamil-d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols.
Scientific Research Applications
(S)-(-)-Verapamil-d3Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Verapamil in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used in mass spectrometry to differentiate between labeled and unlabeled compounds.
Medical Research: Investigated for its potential effects on various cardiovascular conditions and its interactions with other drugs.
Mechanism of Action
The mechanism of action of (S)-(-)-Verapamil-d3Hydrochloride is similar to that of Verapamil. It works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Decreased Heart Rate: Slowing down the heart rate, which helps in managing arrhythmias.
Reduced Cardiac Workload: Lowering the oxygen demand of the heart, which is beneficial in angina.
Comparison with Similar Compounds
Verapamil: The non-deuterated form, widely used in clinical settings.
Diltiazem: Another calcium channel blocker with similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.
Uniqueness: (S)-(-)-Verapamil-d3Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C27H39ClN2O4 |
|---|---|
Molecular Weight |
494.1 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3; |
InChI Key |
DOQPXTMNIUCOSY-OVEJCBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
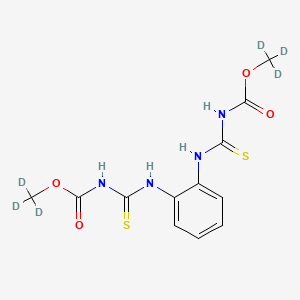
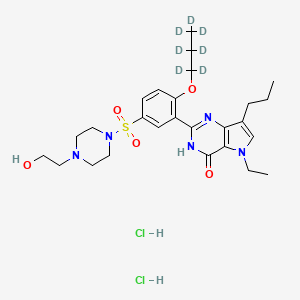
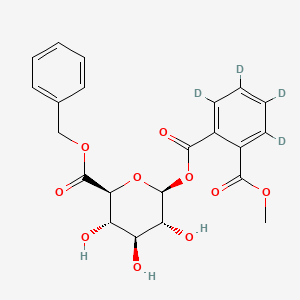
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
